Methyl octadeca-4,8-diynoate
CAS No.: 58443-97-3
Cat. No.: VC19562888
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58443-97-3 |
|---|---|
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | methyl octadeca-4,8-diynoate |
| Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13-14,17-18H2,1-2H3 |
| Standard InChI Key | YSLYYVGZWYMGKX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC#CCCC#CCCC(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl octadeca-4,8-diynoate features a linear hydrocarbon chain with triple bonds at carbons 4–5 and 8–9, terminated by a methyl ester group. The SMILES notation (CCCCCCCCCCC#CCC#CCCC(=O)OC) highlights the spacing between the triple bonds, which introduces significant rigidity into the molecule . The non-conjugated arrangement distinguishes it from conjugated diynoates like methyl octadeca-4,7-diynoate, altering its electronic properties and reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.44 g/mol |
| Exact Mass | 290.225 Da |
| Topological Polar Surface Area | 26.3 Ų |
| LogP (Octanol-Water) | 4.87 |
| IUPAC Name | Methyl octadeca-4,8-diynoate |
The high LogP value indicates strong lipophilicity, suggesting affinity for lipid-rich environments, a property leveraged in membrane studies .
Synthesis and Isolation Strategies
Synthetic Routes
The synthesis of methyl octadeca-4,8-diynoate involves multi-step alkyne coupling reactions. A documented method employs the condensation of a bromoalkyne precursor with a di-Grignard reagent derived from ω-acetylenic acids, followed by esterification with methanol under acidic conditions . Challenges include controlling regioselectivity and minimizing side reactions such as elimination, which predominates when sodium acetylide is used for alkyne elongation .
Optimization Challenges
In early attempts, the reaction of 1-bromoalk-2-yne with sodium acetylide led to undesired conjugated enyne hydrocarbons due to competitive elimination . Successful synthesis required modified conditions, such as using lithium acetylide and low temperatures (-78°C), to favor substitution over elimination. Semi-hydrogenation of intermediates with Lindlar’s catalyst yielded cis-alkene derivatives, though this step is omitted in the final diynoate synthesis .
Chemical Reactivity and Stability
Reaction Pathways
The compound’s triple bonds participate in characteristic alkyne reactions:
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Addition Reactions: Halogenation with or yields tetrahalogenated adducts.
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Oxidation: Treatment with under acidic conditions cleaves triple bonds to generate carboxylic acid fragments .
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Hydrogenation: Catalytic hydrogenation (e.g., ) reduces triple bonds to single bonds, producing saturated esters.
Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C under nitrogen, with volatile degradation products identified via GC-MS as shorter-chain methyl esters .
Analytical Characterization
Spectroscopic Techniques
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IR Spectroscopy: Strong absorptions at ~2100–2260 cm⁻¹ (C≡C stretches) and ~1720 cm⁻¹ (ester C=O) .
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NMR: -NMR shows deshielded protons near triple bonds (δ 2.5–3.0 ppm), while -NMR confirms sp-hybridized carbons (δ 70–100 ppm) .
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Mass Spectrometry: HRMS identifies the molecular ion peak at m/z 290.225, with fragmentation patterns reflecting sequential loss of methyl and alkyne groups .
Chromatographic Behavior
In silver-ion thin-layer chromatography (Ag-TLC), methyl octadeca-4,8-diynoate exhibits higher retention () compared to conjugated diynoates () due to weaker interactions with silver ions . Gas chromatography (GC) with polar columns (e.g., PEG-20M) resolves it from mono-ynes with a retention time of 18.2 min .
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for complex lipids and polymers. For example, epoxidation of derived dienes produces epoxy esters used in polymer cross-linking .
Biochemical Studies
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Membrane Biology: Its lipophilicity facilitates incorporation into lipid bilayers to study phase behavior .
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Enzyme Interactions: Used to probe acyltransferase specificity, where double bond position affects enzymatic activity .
Table 2: Comparative Reactivity of Diynoates
| Compound | Triple Bond Positions | Reactivity with |
|---|---|---|
| Methyl octadeca-4,8-diynoate | 4,8 | Slow addition (non-conjugated) |
| Methyl octadeca-4,7-diynoate | 4,7 | Rapid addition (conjugated) |
Challenges and Future Directions
Current limitations include the compound’s thermal instability and synthetic complexity. Future research could explore enzymatic synthesis routes or derivatization to enhance stability for pharmaceutical applications .
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